Cetearyl phosphate

Description

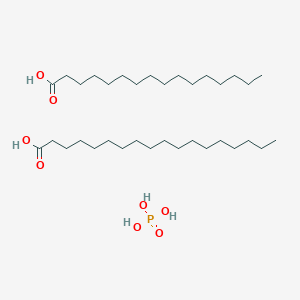

Structure

2D Structure

Properties

CAS No. |

90506-73-3 |

|---|---|

Molecular Formula |

C34H71O8P |

Molecular Weight |

638.9 g/mol |

IUPAC Name |

hexadecanoic acid;octadecanoic acid;phosphoric acid |

InChI |

InChI=1S/C18H36O2.C16H32O2.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;1-5(2,3)4/h2-17H2,1H3,(H,19,20);2-15H2,1H3,(H,17,18);(H3,1,2,3,4) |

InChI Key |

NDSQWHRDZXKSHX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O.OP(=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Cetearyl Phosphate

Esterification Reactions for Cetearyl Phosphate (B84403) Synthesis

Esterification is the cornerstone of cetearyl phosphate production. This process involves the reaction of cetearyl alcohol, a blend of cetyl and stearyl alcohols, with a phosphorus-containing reagent. smolecule.com The choice of phosphorylating agent and reaction conditions significantly influences the composition and properties of the final product.

Direct phosphorylation is a common and straightforward method for synthesizing this compound. This approach involves the direct reaction of cetearyl alcohol with a phosphorylating agent such as phosphoric acid or its anhydrides, including phosphorus pentoxide (P₂O₅) and pyrophosphoric acid. smolecule.comgoogle.comresearchgate.net

The reaction between cetearyl alcohol and phosphoric acid is a condensation reaction where water is eliminated. smolecule.com To drive the reaction to completion, it is often carried out under controlled temperature conditions, sometimes with the use of catalysts. smolecule.com

A notable method involves reacting cetyl alcohol with pyrophosphoric acid in a non-halogenated solvent like cyclohexane (B81311) at temperatures between 60 and 90°C. google.comepo.orggoogleapis.com This is followed by a hydrolysis step with water to yield a mixture of mono- and di-cetyl esters of phosphoric acid. google.comepo.org This "chlorine-free" route is increasingly preferred as it avoids the formation of organochlorine impurities. epo.orggoogleapis.com

Another established, though less favored, technique uses phosphorus oxychloride (POCl₃) as the phosphorylating agent. researchgate.netepo.orggoogleapis.com While effective, this method can lead to the formation of undesirable organochlorine byproducts, such as cetyl chloride, which raises environmental and safety concerns. epo.orggoogleapis.com The reaction with phosphorus pentoxide is also a viable method, which typically produces a mixture of mono- and dialkyl phosphates. google.comresearchgate.net The ratio of these esters can be controlled by adjusting the reaction conditions, such as the solvent, temperature, and reaction time. google.com

Table 1: Comparison of Direct Phosphorylation Reagents

| Phosphorylating Agent | Key Characteristics & Products | Potential Byproducts |

|---|---|---|

| Phosphoric Acid | Direct condensation reaction with alcohol. smolecule.com | Water |

| Pyrophosphoric Acid | Reacts in a non-halogenated solvent followed by hydrolysis. google.comepo.org | Inorganic phosphate, residual water. google.com |

| Phosphorus Pentoxide (P₂O₅) | Produces a mixture of mono- and diesters. google.comresearchgate.net | Unreacted alcohol, potential for coking with poor control. google.com |

| Phosphorus Oxychloride (POCl₃) | Historically common and effective method. epo.orggoogleapis.com | Organochlorine impurities (e.g., cetyl chloride). epo.orggoogleapis.com |

Transesterification represents an alternative pathway for the synthesis of phosphate esters like this compound. smolecule.comirb.hr This process involves the exchange of an organic group from a starting ester with the alcohol of interest. For phosphate esters, this typically means reacting a triaryl phosphate, such as triphenyl phosphate, with an alcohol like cetearyl alcohol in the presence of a catalyst. google.comgoogle.com

The reaction is generally carried out at elevated temperatures, often between 60°C and 140°C. google.com The choice of catalyst is crucial, with bases having a pKa of less than 11, such as potassium carbonate or potassium fluoride, being effective. google.com The use of alkali metal phosphates in combination with quaternary ammonium (B1175870) salts has also been shown to efficiently catalyze transesterification under mild conditions. irb.hr

This method allows for the production of various phosphate esters, including trialkyl phosphates and mixed alkyl-aryl phosphates, by controlling the stoichiometry and reaction conditions. google.comgoogle.com By reacting a starting phosphate ester with a mixture of different alcohols, a complex product mixture with tailored properties can be achieved. google.comgoogle.com

Formation of Complex Cetyl Phosphate Derivatives

The functional properties of cetyl phosphate can be further modified through chemical derivatization. These modifications typically involve reacting the acidic phosphate group to form salts or more complex esters, enhancing characteristics like emulsification, skin feel, or stability. google.comontosight.ai

Aminoalkyl cetyl phosphate derivatives are synthesized to introduce specific functionalities. A prominent example is Diethanolamine-Cetyl Phosphate (DEA-Cetyl Phosphate). This compound is formed through the reaction of cetyl alcohol with phosphoric acid, followed by neutralization with diethanolamine (B148213) (DEA). ontosight.ai The resulting product is a complex of the mono- and di-esters of cetyl phosphate with DEA, which imparts amphiphilic properties, making it an effective emulsifier in cosmetic formulations. ontosight.ai The presence of the amino group can also influence the compound's interaction with skin and hair. However, the formation of such derivatives can be a concern due to the potential for nitrosamine (B1359907) contamination associated with diethanolamine. madesafe.org

Derivatization is a key strategy to enhance the performance of cetyl phosphate for specific applications. A common and important derivatization is the formation of salts by neutralizing the acidic phosphate esters with a cosmetically acceptable cation. google.com

Potassium Cetyl Phosphate: This is one of the most widely used derivatives, formed by neutralizing cetyl phosphate with potassium hydroxide (B78521). google.comgoogleapis.comnanotrun.com The resulting potassium salt exhibits excellent emulsifying and stabilizing properties and is valued for improving the texture and stability of creams and lotions. ontosight.ainanotrun.com

Sodium Zinc Cetyl Phosphate: This is another derivative where the phosphate group is salified with sodium and zinc ions. This modification imparts astringent and skin-protecting properties in addition to its skin-conditioning function. cosmileeurope.eu

Contaminant Profile and Purity Assessment in Synthetic Processes

The purity of this compound is paramount for its use in personal care products. The contaminant profile is directly linked to the synthetic route employed.

When phosphorus oxychloride is used, the primary contaminants of concern are organochlorine impurities, particularly cetyl chloride. epo.orggoogleapis.com Syntheses based on phosphoric acid or its anhydrides are considered "chlorine-free" but can contain other impurities. epo.org These include:

Unreacted Cetyl Alcohol: Residual starting material that did not undergo phosphorylation. google.comepo.org

Inorganic Phosphate: Formed from the hydrolysis of the phosphorylating agent. google.comepo.org High levels can affect formulation stability. epo.org

Heavy Metals: Trace contaminants from raw materials or reactors. google.comepo.org

A typical composition for a high-purity potassium cetyl phosphate mixture might consist of 70-85 wt.% monocetyl phosphate, 5-10 wt.% dicetyl phosphate, and 7-12 wt.% cetyl alcohol, with very low levels of inorganic phosphate (<0.7 wt.%) and heavy metals (<12 ppm). epo.org

| Dual Carbon-Sulphur Analyzer | Used for general purity analysis of raw materials. | mdpi.com |

Rigorous quality control using these analytical methods ensures that the final this compound product meets the required specifications for its intended application, particularly in terms of purity and the ratio of mono- to diesters, which dictates its emulsifying power and skin feel. epo.orgbritiscientific.comverifiedmarketresearch.com

Process Optimization in this compound Production

The industrial production of this compound primarily involves the esterification of cetearyl alcohol, which is a blend of cetyl (C16) and stearyl (C18) alcohols, with a phosphorylating agent. smolecule.comgoogle.com Several methods are employed for this synthesis, each with its own set of reaction conditions and potential for optimization. smolecule.com

A common method for synthesizing alkyl phosphates is the reaction of a fatty alcohol with phosphorus pentoxide. google.comepo.org This method is valued for its simplicity, mild reaction conditions, and cost-effectiveness. The reaction typically produces a mixture of mono- and di-esters. Another approach involves the direct phosphorylation of fatty alcohols using phosphorus oxychloride. smolecule.com However, a significant drawback of this route is the potential formation of organochlorine impurities. google.comepo.org To circumvent this issue, chlorine-free synthesis methods using phosphorus pentoxide or phosphoric acid have been developed. google.com A patented process describes the reaction of cetyl alcohol with pyrophosphoric acid in a solvent like hexane (B92381) or cyclohexane at temperatures between 60 to 90°C, followed by hydrolysis. google.comepo.org

The optimization of these synthetic processes is a key focus for manufacturers to enhance yield, purity, and cost-effectiveness. Key parameters that are often optimized include reaction temperature, molar ratio of reactants, catalyst selection, and purification methods.

Reaction Temperature and Time: The temperature of the esterification reaction is a critical parameter. For instance, in the reaction of fatty alcohols with phosphorus pentoxide, the temperature is often raised to around 80-95°C and held for several hours to ensure the completion of the reaction. epo.orgpatsnap.com In a process involving pyrophosphoric acid, the reaction temperature is maintained between 60 and 90°C. epo.org

Molar Ratio of Reactants: The ratio of the alcohol to the phosphorylating agent significantly influences the composition of the final product, particularly the ratio of mono- to di-esters. researchgate.net For the reaction with pyrophosphoric acid, the molar ratio of the acid to cetyl alcohol is preferably in the range of 5:1 to 1:1, and more preferably 4:1 to 2:1. epo.orggoogleapis.com A patent suggests an optimal molar ratio of P2O5 to alcohol as 1 to 3. epo.org

Catalysts: While some reactions proceed without a catalyst, the use of catalysts can enhance reaction rates. smolecule.com Basic catalysts such as sodium or potassium hydroxide are sometimes used in the synthesis of related phosphate esters. google.com In some specialized syntheses of phosphate esters, metal-based catalysts like zinc or tin (II) salts have been employed to catalyze the reaction between epoxy and carboxyl compounds. google.com

Solvents and Reaction Medium: The choice of solvent can impact the reaction environment and facilitate the removal of byproducts. Solvents like hexane and cyclohexane are used in some processes. google.comepo.org The use of a solvent that forms an azeotropic mixture with water can aid in the continuous removal of water formed during the esterification, driving the reaction to completion. google.com

Purification: After the initial reaction, the crude product is a mixture that includes the desired this compound, unreacted alcohol, and inorganic phosphates. google.comgoogle.com Purification steps are essential to obtain a product with the desired quality. These steps can include washing with water to remove water-soluble impurities, followed by removal of the solvent. epo.org Distillation can be used to remove unreacted fatty alcohol, though this can be a complex process. google.com To improve the thermal stability of the phosphate esters during distillation, a small amount of a basic non-volatile inorganic or organic compound can be added. google.com Further purification can be achieved through recrystallization or column chromatography. nanotrun.com Neutralization of the acidic phosphate esters with a base, such as potassium hydroxide, is a common final step to produce the corresponding salt, like potassium cetyl phosphate. google.comepo.orgtiiips.com

Process Optimization for Impurity Profile: A key driver for process optimization is the reduction of undesirable byproducts. For example, the synthesis of cetyl phosphates from cetyl alcohol and phosphorus oxychloride can lead to organochlorine impurities. google.comepo.org This has led to the development of chlorine-free manufacturing routes. google.com The goal is to produce a cetyl phosphate mixture with very low levels of inorganic phosphate and heavy metals. google.com

Interactive Data Table: Parameters in this compound Synthesis

| Parameter | Typical Range/Value | Significance |

| Phosphorylating Agent | Phosphorus Pentoxide, Pyrophosphoric Acid, Phosphorus Oxychloride | Determines the reaction pathway and potential impurities. |

| Molar Ratio (Alcohol:Agent) | 3:1 (P2O5) | Influences the mono- to di-ester ratio in the final product. |

| Reaction Temperature | 60 - 95°C | Affects reaction rate and selectivity. |

| Catalyst | None, Basic Catalysts | Can increase reaction speed. |

| Solvent | Hexane, Cyclohexane | Provides a reaction medium and can aid in water removal. |

| Purification Methods | Washing, Distillation, Recrystallization, Neutralization | Removes impurities and isolates the desired product form. |

Chemical Derivatization of this compound

While the primary focus of industrial synthesis is on producing the this compound mixture itself, the inherent reactivity of the phosphate group allows for further chemical derivatization. These modifications can alter the compound's properties, such as its solubility and interaction with other molecules.

One of the most common derivatizations is the neutralization of the acidic phosphate esters to form salts. google.comtiiips.com This is typically achieved by reacting the this compound with a base like potassium hydroxide or diethanolamine to yield potassium cetyl phosphate or DEA-cetyl phosphate, respectively. google.comdeascal.comontosight.ai This conversion to a salt form is crucial for its function in many cosmetic formulations. google.com

Further derivatization can involve reactions at the phosphate group. For instance, in analytical chemistry, derivatization is often used to make alkyl phosphates more suitable for analysis by techniques like gas chromatography (GC). oup.compsu.edu Reagents such as pentafluorobenzyl bromide or diazotoluene are used to create more volatile derivatives. oup.compsu.edu Trimethylsilyl derivatization is another technique used to prepare alkyl phosphates for GC analysis. researchgate.netdigitaloceanspaces.com While these derivatizations are primarily for analytical purposes, they demonstrate the potential for chemical modification of the phosphate moiety.

In a different context, the synthesis of more complex phosphate esters, such as 2-(3,4-dichlorophenoxy)ethyldimethylammonioethyl cetyl phosphate, has been explored for potential bioregulatory applications. journals.co.za This involves reacting a substituted alcohol with a phosphorochloridate derivative of cetyl alcohol, showcasing the possibility of creating more complex structures based on the cetyl phosphate backbone. journals.co.za

Interfacial and Colloidal Science of Cetearyl Phosphate

Emulsification Mechanisms Mediated by Cetearyl Phosphate (B84403)

The ability of cetearyl phosphate to stabilize emulsions is a multifaceted process involving the reduction of interfacial tension, the creation of repulsive forces between droplets, and the formation of structured phases at the oil-water interface.

Interfacial Tension Reduction and Adsorption Kinetics

As a surface-active agent, or surfactant, this compound preferentially adsorbs at the oil-water interface, lowering the interfacial tension between these two immiscible liquids. cosmileeurope.eucir-safety.org This reduction in tension facilitates the dispersion of one liquid into the other in the form of droplets, a critical step in emulsion formation. cosmileeurope.eu The rate at which this compound molecules adsorb to the newly created interface during emulsification is a key factor in achieving a stable, finely dispersed system.

Studies on the adsorption kinetics of similar phosphate-based surfactants have shown a two-step process. pjoes.com Initially, there is a rapid adsorption onto the external surface of the dispersed phase, followed by a slower diffusion process into the porous structures of the adsorbent. pjoes.com This rapid initial adsorption is crucial for preventing the immediate coalescence of newly formed droplets. The efficiency of this compound in reducing interfacial tension contributes to its effectiveness in creating stable emulsions. google.com

Electrostatic Repulsion and Steric Stabilization at the Oil-Water Interface

Once adsorbed at the oil-water interface, this compound imparts stability to the emulsion through two primary mechanisms: electrostatic repulsion and steric stabilization. google.comlabpartnering.org

Electrostatic Repulsion: The phosphate head group of this compound is anionic, meaning it carries a negative charge in aqueous solutions. dsm.com This creates a charged layer around the oil droplets, leading to electrostatic repulsion between them. google.comlabpartnering.orgudg.edu This mutual repulsion prevents the droplets from aggregating and eventually coalescing, which would lead to phase separation. dsm.comdsm.com The effectiveness of this mechanism can be influenced by the pH of the system, which affects the degree of ionization of the phosphate groups. mdpi.com

Steric Stabilization: The long cetearyl (C16-C18) chains of the molecule extend into the oil phase, creating a physical barrier. google.comlabpartnering.org This steric hindrance prevents the droplets from approaching each other too closely, further contributing to the stability of the emulsion. google.comlabpartnering.org In some systems, this steric stabilization can be the dominant factor in preventing flocculation and maintaining the dispersion. researchgate.net

The combination of both electrostatic and steric stabilization, sometimes referred to as electrosteric stabilization, provides a robust mechanism for maintaining the integrity of the emulsion over time. sci-hub.st

Role in the Formation of Oil-in-Water and Water-in-Oil Emulsion Systems

This compound is predominantly used as an oil-in-water (O/W) emulsifier. dermaviduals.demakingcosmetics.com In an O/W emulsion, small oil droplets are dispersed throughout a continuous aqueous phase. The hydrophilic phosphate head of this compound orients towards the water phase, while the lipophilic cetearyl tail extends into the oil droplet, effectively anchoring the surfactant at the interface and stabilizing the dispersion. cosmileeurope.eu

While primarily known for O/W emulsions, the principles of emulsification can be applied to form water-in-oil (W/O) emulsions, where water droplets are dispersed in a continuous oil phase. The type of emulsion formed (O/W or W/O) is often related to the hydrophilic-lipophilic balance (HLB) of the emulsifier and the relative volumes of the oil and water phases. Emulsifiers that are more soluble in water tend to form O/W emulsions, while those more soluble in oil favor the formation of W/O emulsions. dermaviduals.de this compound, with its phosphate group, generally exhibits greater water solubility, making it a prime candidate for O/W systems.

Liquid Crystalline Structure Formation and Stabilization

Beyond simple interfacial adsorption, this compound is known to form highly ordered, structured phases, specifically liquid crystals, at the oil-water interface and within the continuous phase of an emulsion. These structures play a crucial role in the long-term stability and sensory properties of the final product.

Induction and Characterization of Lamellar Liquid Crystalline Phases

This compound, often in combination with co-emulsifiers like cetearyl alcohol, can form lamellar liquid crystalline phases. dsm.commdpi.comscirp.org These are gel-like networks composed of bilayers of surfactant molecules separated by layers of water. dsm.comcosmeticsandtoiletries.com This structure effectively immobilizes the water in the external phase, significantly increasing the viscosity of the system and providing exceptional long-term stability.

The formation of these lamellar structures is a key feature of many cosmetic creams and lotions. Research has shown that emulsifying systems containing this compound can form these liquid crystal-stabilized emulsions over a wide pH range. scirp.org The presence of these lamellar phases can be identified using techniques such as polarized light microscopy, where they exhibit characteristic Maltese cross patterns. scirp.org The intercalation of fatty alcohols like cetyl alcohol within the lamellar structure can modulate its rigidity, influencing the final texture of the product. google.com

Table 1: Research Findings on Lamellar Liquid Crystalline Phases with this compound Derivatives

| Emulsifier System | Key Findings | Reference |

| Cetearyl alcohol, dicetyl phosphate, and ceteth-10 phosphate | Formed stable oil-in-water emulsions with a lamellar structure. | mdpi.com |

| Potassium cetyl phosphate and glyceryl stearate | Formed liquid crystalline lamellar structures creating a gel network throughout the aqueous phase. | cosmeticsandtoiletries.com |

| Cetearyl alcohol, dicetyl phosphate, and ceteth-10 phosphate | Produced a liquid-crystal stabilized oil-in-water emulsion stable over a pH range of 3.5 to 9. | scirp.org |

| Potassium cetyl phosphate and hydrogenated palm glycerides with cetyl alcohol | The intercalation of cetyl alcohol disturbs the rigidity of the lamellar structure, making the product more fluid-like. | google.com |

Formation and Stability of Vesicular Liquid Crystalline Structures

In addition to lamellar sheets, this compound can also form vesicular structures, which are essentially concentric, multi-layered spheres of lamellar liquid crystals enclosing a central core. dsm.comcosmeticsandtoiletries.com These vesicles can encapsulate either the oil or water phase, further contributing to the stability of the emulsion.

Freeze-fracture transmission electron microscopy studies have revealed that potassium cetyl phosphate can form multi-lamellar vesicles. cosmeticsandtoiletries.com These vesicular structures, along with the lamellar gel network, create a highly structured system that effectively prevents the coalescence of oil droplets. dsm.com The negative charge from the phosphate groups on the surface of these vesicles leads to repulsion, which is a primary reason for the excellent stability achieved with this type of emulsifier. dsm.com

Influence of pH on Liquid Crystalline Network Formation

The formation of liquid crystalline networks by this compound is significantly influenced by the pH of the aqueous phase. An emulsifying wax blend containing cetearyl alcohol, dicetyl phosphate, and ceteth-10 phosphate has been shown to form stable oil-in-water emulsions with liquid crystalline structures over a broad pH range of 3.5 to 9. scirp.orgsemanticscholar.orgresearchgate.net The stability of these emulsions is maintained even under accelerated aging conditions, such as storage at 40°C for several months. scirp.orgresearchgate.net

The degree of neutralization of the phosphate groups, and thus the pH, directly impacts the emulsion's microscopic and macroscopic properties. Research demonstrates that the emulsion globule size is dependent on the pH, with the size of the oil droplets decreasing as the pH of the cream increases. scirp.orgsemanticscholar.orgresearchgate.net This relationship suggests that greater neutralization of the acidic phosphate groups enhances emulsification efficiency. While the liquid crystal structure is maintained across the entire pH range from 3.5 to 9, polarized light microscopy has revealed a shift in the microstructure at pH values above 8.4, indicated by a change to a mosaic pattern. scirp.org Despite these structural shifts, the creams remain physically stable, with no significant changes in pH observed after two months of storage under both ambient and accelerated (40°C) conditions. researchgate.net This wide pH tolerance is advantageous for formulating products containing various ionizable active ingredients. researchgate.net

| Cream pH | Mean Globule Size (μm) | Distribution Width |

|---|---|---|

| 4.4 | Relatively Larger | Greatest |

| 5.4 | Similar to pH 8.4 | Similar to pH 8.4 |

| 8.4 | Similar to pH 5.4 | Similar to pH 5.4 |

| 9.2 | Relatively Smaller | Narrowest |

Rheological Contributions of this compound in Dispersed Systems

Viscoelastic Properties of Emulsions and Foams

This compound and its salts, such as potassium cetyl phosphate, are key components in creating viscoelastic systems in emulsions and foams. dsm.com The formation of a liquid crystalline gel network, composed of lamellar and vesicular structures, is responsible for the characteristic rheological profile of these formulations. dsm.comgoogle.comcosmeticsandtoiletries.com This network, stabilized by lamellar bilayers, imparts both viscous and elastic properties (viscoelasticity) to the system. google.comnih.gov

In emulsions, the liquid crystalline structures form a network throughout the continuous aqueous phase, entrapping water and creating a gel-like consistency. cosmeticsandtoiletries.com This structure enhances the stability of oil droplets. dsm.com Studies comparing different emulsifiers have shown that potassium cetyl phosphate, in particular, forms unique multi-lamellar vesicles and micro-domains on the lamellar surfaces, contributing to superior emulsion stability. cosmeticsandtoiletries.com The viscoelasticity of these systems is characterized by the elastic (storage) modulus, G', and the viscous (loss) modulus, G''. In stable emulsions, G' can be significantly higher than G'', indicating a more solid-like, structured system. researchgate.net Similarly, in foams, the viscoelasticity of the interfacial films surrounding the gas bubbles is critical for stability, reducing drainage and coalescence. researchgate.netrheologylab.com The unique lamellar structure of liquid crystals offers high viscoelasticity, which can slow the movement of oil droplets and improve the stability of lotions. acs.org

Impact on Thixotropy and Spreadability

Emulsions formulated with this compound blends, such as Crodafos CES, exhibit shear-thinning, or thixotropic, behavior. crodabeauty.com Thixotropy is a time-dependent shear thinning property where a material's viscosity decreases under shear stress and then recovers when the stress is removed. This is a highly desirable feature in topical products. researchgate.net

The thixotropic nature of these emulsions means they are relatively thick and viscous upon standing, which contributes to their shelf-life stability by preventing the separation of phases. researchgate.net When a shear force is applied, such as rubbing the product onto the skin, the structure breaks down, and the viscosity decreases significantly. This allows for easy and uniform application and spreadability. crodabeauty.comresearchgate.net Once the shearing force ceases, the internal structure begins to reform, and the viscosity increases, preventing the product from running or dripping. researchgate.net This rheological profile, breaking on application to release and deposit oil and water-based ingredients, is a key performance characteristic of this compound-based emulsifying systems. crodabeauty.com

Correlation between Rheological Parameters and Emulsion System Behavior

The stability imparted by the liquid crystalline network is often superior to that provided by electrostatic or simple steric stabilization alone. kinampark.com The high viscosity at low shear rates, a hallmark of these systems, is directly linked to the strength and extent of this network. Formulations with a more developed and robust liquid crystalline structure, which can be identified by higher viscosity, tend to exhibit greater stability. google.com The shear-thinning (thixotropic) property ensures that the product is stable during storage but fluid enough for easy application, demonstrating a direct link between rheological measurements and the functional performance of the emulsion. researchgate.net Freeze-fracture transmission electron microscopy has revealed that the unique ability of potassium cetyl phosphate to form densely packed lamellar structures and multi-lamellar vesicles is responsible for the exceptional stability observed in these emulsions. cosmeticsandtoiletries.com

Interactions with Particulate Matter and Solid Interfaces

Adsorption Behavior on Mineral Surfaces (e.g., Magnesite, Dolomite)

Potassium cetyl phosphate (PCP) has been identified as an effective anionic collector in the flotation of minerals, particularly for the separation of magnesite (MgCO₃) from associated carbonate minerals like dolomite (B100054) (CaMg(CO₃)₂). mdpi.comresearchgate.net The adsorption of PCP onto the mineral surface is the fundamental mechanism driving this process.

Studies have shown that PCP exhibits a strong collecting ability for magnesite, even at low concentrations. mdpi.comresearchgate.net The adsorption process is spontaneous and significantly alters the surface properties of the magnesite particles. mdpi.comresearchgate.net Molecular dynamics simulations and experimental results indicate that the adsorption is a form of chemical adsorption, where the phosphate head group of the PCP molecule interacts with the mineral surface. mdpi.combibliotekanauki.pl The O atoms in the polar phosphate head group are the primary bonding atoms. mdpi.com This adsorption changes the magnesite surface from a high-energy, hydrophilic state to a low-energy, hydrophobic state, which is necessary for flotation. researchgate.net

The pH of the aqueous solution plays a critical role in the adsorption process. The dominant species of cetyl phosphate in solution are pH-dependent. In weakly acidic to neutral pH ranges (around pH 7), the monoanionic form of PCP is the dominant species, which readily adsorbs onto the magnesite surface. mdpi.comresearchgate.net This adsorption causes a significant negative shift in the zeta potential of the magnesite particles. mdpi.com Research indicates that PCP shows selectivity for magnesite over dolomite, which is crucial for their separation. mdpi.comresearchgate.net The interaction energy between PCP and the magnesite surface is more favorable than with the dolomite surface, leading to preferential adsorption. ustb.edu.cn

| PCP Concentration (mg/L) | Recovery at pH ~7.0 (%) | Recovery at pH ~9.1 (%) | Recovery at pH ~11.0 (%) |

|---|---|---|---|

| 20 | ~40 | ~45 | ~42 |

| 60 | 93.0 | 95.8 | 93.8 |

| 120 | ~96 | ~97 | ~96 |

| 240 | ~98 | ~98 | ~98 |

Molecular Dynamics Simulations of Adsorption Mechanisms

Molecular Dynamics (MD) simulations have become a critical tool for investigating the adsorption mechanisms of surfactants like this compound at solid-liquid interfaces on a molecular scale. mdpi.com These simulations provide detailed insights into interaction behaviors and the dynamic characteristics of the adsorption process. mdpi.comnih.gov Research, particularly in the field of mineral flotation, has utilized MD simulations to understand how potassium cetyl phosphate (PCP), a primary component of this compound, interacts with mineral surfaces. mdpi.comresearchgate.net

Simulations of cetyl phosphate (CP⁻) adsorption on magnesite surfaces reveal that the process is spontaneous and stable. mdpi.comresearchgate.net The initial models for these simulations often use the optimized monoanionic form of CP⁻, which is the dominant species in solutions at a neutral pH. mdpi.comresearchgate.net The adsorption models consist of multiple layers, typically a mineral supercell at the bottom, a layer of aqueous solution containing the surfactant, and a vacuum slab on top to prevent interference between periodic images of the system. nih.gov

The primary adsorption mechanism identified through these simulations is chemisorption. mdpi.com The oxygen atoms within the polar phosphate head group act as the primary bonding atoms, forming strong and stable interactions with the cations on the mineral surface, such as Mg²⁺ on the magnesite surface. mdpi.com This interaction is supported by a significant concentration of adsorbed cetyl phosphate species in the immediate vicinity of the solid surface. mdpi.com

Upon adsorption, the cetyl phosphate molecules adopt a specific orientation: the polar phosphate head group anchors to the mineral surface, while the hydrophobic cetyl (hydrocarbon) tail orients towards the bulk solution. mdpi.com This orientation is crucial for the subsequent modification of the solid's surface properties. MD simulations also show that the hydrocarbon chains of the adsorbed molecules are not rigidly fixed but are affected by water molecules in the solution and the attractive forces from the surface, leading to steric effects. mdpi.com The distance distribution between the head and tail carbon atoms of the adsorbed cetyl phosphate molecules is typically in the range of 1.6–1.9 nm. mdpi.com

Interaction energy calculations from MD simulations quantify the strength of the adsorption. For instance, the interaction energy of the magnesite-PCP adsorption system is significantly higher than that of the calcite-PCP system, which explains the selectivity of PCP in the flotation separation of these minerals. researchgate.net Furthermore, simulations indicate that PCP molecules are more effective at displacing pre-adsorbed water molecules from the magnesite surface compared to the dolomite surface, further supporting its selective adsorption. researchgate.net

Table 1: Molecular Dynamics Simulation Parameters for Cetyl Phosphate Adsorption

| Parameter | Description | Value/Setting | Source |

|---|---|---|---|

| Software Module | Simulation package used for the calculations. | Forcite module in MS version 8.0 | nih.gov |

| Force Field | Set of parameters to describe the potential energy of the system. | COMPASS II; PCFF–phyllosilicate | nih.govresearchgate.net |

| System Model | The setup of the simulation box. | Three-layer model: solid surface, aqueous solution, vacuum slab. | nih.gov |

| Ensemble | The statistical ensemble used for the dynamic simulation. | Canonical ensemble (NVT) | nih.gov |

| Thermostat | Algorithm to maintain constant temperature. | Nosé–Hoover–Langevin | nih.gov |

| Temperature | The temperature at which the simulation is run. | 298 K | nih.gov |

Influence on Surface Charge and Hydrophobicity of Solids

The adsorption of this compound onto solid surfaces significantly alters their key interfacial properties, namely the surface charge and hydrophobicity. These changes are a direct consequence of the adsorption mechanism, where the anionic phosphate head group interacts with the surface and the hydrophobic alkyl chain extends into the aqueous phase. mdpi.com This modification is fundamental to its function as a surface-active agent in various applications, from mineral processing to personal care products. mdpi.comgoogle.com

Influence on Surface Charge:

The surface charge of a solid particle in an aqueous solution can be quantified by its zeta potential. The adsorption of an anionic surfactant like this compound onto a mineral surface inevitably leads to a change in that surface's charge. mdpi.com Studies on minerals such as magnesite have shown that the adsorption of cetyl phosphate anions (CP⁻) causes a significant negative shift in the zeta potentials. mdpi.com For example, the isoelectric point (IEP) of magnesite, which is the pH at which its surface has a net neutral charge, is around pH 7.3. mdpi.com In the presence of potassium cetyl phosphate (PCP), the zeta potential of magnesite becomes more negative across a wide pH range, indicating strong adsorption of the anionic phosphate species onto the surface. mdpi.com This alteration of the electrical double layer is a key indicator of the interaction between the surfactant and the solid. mdpi.comresearchgate.net

Influence on Hydrophobicity:

Hydrophobicity is the tendency of a surface to repel water, and it is commonly measured by the water contact angle. A higher contact angle signifies greater hydrophobicity. The adsorption of this compound transforms a hydrophilic (water-attracting) solid surface into a hydrophobic (water-repelling) one. mdpi.comosti.gov This occurs because the hydrophobic hydrocarbon tails of the adsorbed surfactant molecules are oriented away from the surface and towards the aqueous phase, creating a low-energy, water-repellent layer. mdpi.com

Experimental measurements have demonstrated this effect clearly. For magnesite particles treated with a 60 mg/L solution of PCP, the contact angle increased significantly to values between 37.2 and 41.5 degrees, depending on the pH. mdpi.com This induced hydrophobicity is sufficient to facilitate processes like froth flotation, where air bubbles must attach to particles to float them. mdpi.combibliotekanauki.pl The development of this significant level of hydrophobicity confirms the transition of the mineral surface from a high-energy state to a low-energy state upon PCP adsorption. mdpi.com Similarly, alkyl phosphates have been shown to impart greater hydrophobicity to bastnaesite surfaces compared to calcite, enabling selective separation. osti.gov The length of the alkyl chain also plays a role; longer hydrocarbon chains generally impart greater hydrophobicity and result in a higher contact angle. osti.gov

Table 2: Effect of Potassium Cetyl Phosphate (PCP) on Magnesite Surface Properties

| Condition | pH | Zeta Potential (mV) | Contact Angle (°) | Source |

|---|---|---|---|---|

| Without PCP | 7.3 | ~0 (IEP) | Not specified | mdpi.com |

| With 60 mg/L PCP | 5.5 | Becomes significantly more negative | 41.5 | mdpi.com |

| With 60 mg/L PCP | 10.5 | Becomes significantly more negative | 37.2 | mdpi.com |

Advanced Formulation Science and Engineering Applications of Cetearyl Phosphate

Strategic Use in Emulsion and Dispersion Stabilization

Cetearyl phosphate (B84403) has emerged as a highly effective and versatile emulsifier in advanced formulation science. Its unique chemical structure, combining the fatty chains of cetearyl alcohol with a phosphate group, allows it to function as a primary anionic oil-in-water (O/W) emulsifier. ontosight.aidsm.com This structure is analogous to natural phospholipids (B1166683) found in the skin, contributing to its excellent skin compatibility. dsm.comshengqingmaterials.comatamanchemicals.com It is valued for its ability to create stable and aesthetically pleasing emulsions, even under challenging conditions. dsm.comcdfsupplies.com

Formulation Design for High Oil Load and Pigment Dispersion

A key advantage of cetearyl phosphate, particularly its potassium salt (potassium cetyl phosphate), is its exceptional capacity to stabilize formulations containing high concentrations of oils and dispersed solids like pigments. dsm.comshengqingmaterials.comdsm.com This makes it a preferred emulsifier in sunscreens, foundations, and other color cosmetic applications. shengqingmaterials.combasf.comgoogle.com

Research has demonstrated the superior oil stabilization potential of potassium cetyl phosphate compared to other common emulsifiers. dsm.comcosmeticsandtoiletries.com In one study, a 1% concentration of potassium cetyl phosphate was capable of stabilizing up to 75% of polar and medium-polar emollients. dsm.comcosmeticsandtoiletries.com This high performance is attributed to its ability to form lamellar liquid crystalline structures and vesicles that effectively encapsulate oil droplets. dsm.comdsm-firmenich.com

Beyond oils, this compound is highly effective at dispersing and stabilizing inorganic pigments, such as titanium dioxide and zinc oxide, which are common in sunscreen and makeup formulations. shengqingmaterials.comdsm.comgoogle.com Its anionic nature and ability to form protective micro-domains prevent pigment agglomeration, ensuring uniform distribution and stability. dsm.comcosmeticsandtoiletries.com This leads to improved product aesthetics and consistent performance, such as maintaining high SPF values in sun care products. dsm.combasf.com For instance, studies have shown that a 1% concentration of potassium cetyl phosphate can stabilize up to 7% of titanium dioxide, a significantly higher load than what can be achieved with many other emulsifiers. dsm.com Formulations like concealers and eyeliners utilize potassium cetyl phosphate to effectively disperse high pigment loads, contributing to the product's stability and even application. researchgate.net

Table 1: Stabilization Capacity of Potassium Cetyl Phosphate

| Parameter | Emulsifier Concentration | Maximum Load Stabilized | Source(s) |

|---|---|---|---|

| Polar/Medium-Polar Oils | 1% | 75% | cosmeticsandtoiletries.com, dsm.com |

| Titanium Dioxide | 1% | 7% | dsm.com |

| Pigments (General) | 2% | >18% | researchgate.net |

Compatibility with Diverse Functional Ingredients and Active Compounds

This compound exhibits broad compatibility with a wide array of cosmetic ingredients, enhancing its versatility in formulation development. dsm.comatamanchemicals.comupichem.com It can be used effectively across a wide pH range (typically 5 to 9) and shows high tolerance for electrolytes, which can often destabilize emulsions. dsm.comshengqingmaterials.comcdfsupplies.com

This robustness allows formulators to incorporate various functional and active ingredients without compromising the stability of the final product. upichem.com this compound is compatible with:

Oils, Esters, and Silicones : It can emulsify a broad range of emollients, from natural oils and waxes to synthetic esters and silicones. atamanchemicals.comcdfsupplies.comatamanchemicals.com

UV Filters : It is particularly valued in sunscreen formulations for its ability to stabilize high loads of both organic and inorganic (pigmentary) UV filters. shengqingmaterials.comcdfsupplies.comdsm.com

Active Ingredients : It supports the delivery of various active compounds, including vitamins and exfoliants like Alpha-Hydroxy Acids (AHAs) and Beta-Hydroxy Acids (BHAs). cdfsupplies.comcrodabeauty.com

Polymers and Gums : It can be used in conjunction with various thickeners and stabilizers to achieve the desired rheology. dsm.comgoogle.com

Ethanol : The emulsifier can maintain stability in formulations containing significant amounts of ethanol. dsm.comdsm-firmenich.com

Table 2: Compatibility Profile of this compound

| Ingredient Category | Compatibility Status | Source(s) |

|---|---|---|

| Oils (Mineral, Vegetable, Synthetic) | High | atamanchemicals.com, atamanchemicals.com |

| Waxes | High | atamanchemicals.com |

| Esters & Silicones | High | cdfsupplies.com |

| Organic/Inorganic UV Filters | High | cdfsupplies.com, dsm.com |

| Electrolytes & Salts | High | dsm.com, cdfsupplies.com |

| Ethanol | High | dsm.com, dsm-firmenich.com |

| AHAs / BHAs | High | cdfsupplies.com |

| Pigments | High | shengqingmaterials.com, google.com |

Optimization of Multicomponent Formulations (e.g., Box-Behnken Design)

The development of complex cosmetic formulations with multiple ingredients requires a systematic approach to optimization. The Box-Behnken design, a type of response surface methodology (RSM), is a statistical tool effectively used to optimize formulations containing this compound and its related components. scielo.brscielo.brrjptonline.org This experimental design is efficient for exploring the quadratic effects of multiple variables and their interactions, allowing formulators to identify the optimal concentrations of ingredients to achieve desired product characteristics. researchgate.netresearchgate.net

In studies focused on topical emulsions, the Box-Behnken design has been employed to characterize and quantify the influence of ingredients like cetearyl alcohol, dicetyl phosphate, and ceteth-10 phosphate (a blend often used with this compound) on the final formulation. scielo.brscielo.brresearchgate.net Researchers have used this methodology to evaluate how variations in the concentrations of these emulsifying agents and other components affect key parameters. rjptonline.org

Key parameters optimized using this approach include:

Rheological Properties : Such as the consistency index, which measures the thickness and flow behavior of the cream. scielo.brscielo.brresearchgate.net

Sensory Characteristics : Including stickiness and oiliness, which are critical for consumer acceptance. scielo.brscielo.brresearchgate.net

Clinical Efficacy : For example, skin hydration effects. scielo.brscielo.br

By applying the Box-Behnken design, formulators can efficiently map the relationships between ingredient concentrations and product performance, reducing the number of experiments needed and accelerating the development of stable, effective, and aesthetically pleasing cosmetic products. rjptonline.orgresearchgate.net

Role in Controlled Release and Delivery Systems

Beyond its primary function as an emulsifier, this compound plays a significant role in advanced drug delivery systems. Its chemical nature and interaction with other components can be leveraged to control the release and enhance the penetration of active ingredients. crodabeauty.com

Enhancement of Active Ingredient Delivery Efficiency

This compound-based emulsifying systems can enhance the efficacy of active ingredients by improving their delivery to the skin. crodabeauty.com The phospholipid-like character of the emulsifier gives it a natural substantivity to the skin, creating a delivery vehicle that interacts favorably with the skin barrier. atamanchemicals.comcrodabeauty.com

Emulsions formulated with this compound blends (such as those containing dicetyl phosphate and ceteth-10 phosphate) can form thixotropic, shear-thinning structures. crodabeauty.com This means the product breaks down upon application, promoting the fast and simultaneous release of both water-soluble and oil-soluble active ingredients from the emulsion. crodabeauty.com This mechanism is particularly beneficial for delivering high-performance actives in anti-aging or anti-acne treatments, where targeted and efficient delivery is crucial for efficacy. crodabeauty.com For example, it has been utilized to boost the penetration of actives like benzoyl peroxide in acne treatments and to enhance the delivery of anti-wrinkle peptides. crodabeauty.com This contributes to a more uniform distribution and potentially greater bioavailability of the active compound at the site of action. farmoganic.com

Development of Nano-Enhanced Cetyl Phosphate Variants for Targeted Delivery

The principles of using phosphate esters in delivery systems extend to the field of nanotechnology for creating advanced, targeted therapies. google.comfrontiersin.org Cetyl phosphate and its derivatives, like dicetyl phosphate, are utilized as components in the development of nanocarriers, such as niosomes and other nanoparticles. google.comtandfonline.com These nano-sized vesicles can encapsulate therapeutic agents, offering advantages like improved stability, controlled release, and the ability to target specific cells or tissues. tandfonline.comnih.gov

Dicetyl phosphate, for instance, is used to impart a negative charge to the surface of niosomes. google.com This charge is a critical factor in the stability and behavior of the nanoparticle system. In one innovative approach, niosomes containing an anti-cancer agent and incorporating dicetyl phosphate were embedded within a chitosan (B1678972) hydrogel network. google.com This dual system was designed for the targeted delivery of the therapeutic to tumor cells. google.com The use of such nano-enhanced systems represents a significant step forward in drug delivery, aiming to increase the concentration of a drug at the target site while minimizing exposure to healthy tissues, thereby improving therapeutic outcomes and reducing side effects. frontiersin.orgnih.gov The small size of these nanoparticles can also facilitate passage through biological barriers, which is a major challenge in drug delivery. frontiersin.org

Application in Complex Colloidal Systems

Contribution to Foam Structuring and Stability

This compound and its neutralized salts, such as potassium cetyl phosphate, are valued for their ability to enhance foam production and stability. ontosight.ai While not always the primary foaming agent, their inclusion in a formulation can significantly modify the foam's characteristics. The long alkyl chains of this compound contribute to the formation of a structured and stable foam. google.com

Research indicates that cetyl phosphate can generate a more pronounced and stable foam structure compared to other surfactants. doaj.org The stability is attributed to the formation of condensed films at the air-water interface. The presence of this compound can influence the size of the bubbles within the foam, with studies showing that high interface viscoelasticity, a property influenced by the surfactant, can lead to foams with smaller bubbles. ifpenergiesnouvelles.fr

In some systems, this compound is used in combination with other components to achieve the desired foam properties. For instance, in certain quick-breaking foam formulations, a mixture of cetyl and stearyl alcohol is dissolved in a water/ethanol solution and pressurized with a propellant. Upon dispensing, the expansion of the propellant allows the fatty alcohols to form a stable foam structure. google.com The ratio of these components is critical in determining the physical characteristics of the foam. google.com

| Property | Observation | Source(s) |

| Foaming Propensity | Cetyl phosphate demonstrates superior foaming capabilities. | doaj.org |

| Foam Stability | Creates a more stable foam structure. | ontosight.aidoaj.org |

| Foam Structure | Contributes to the formation of foams with smaller bubbles due to high interface viscoelasticity. | ifpenergiesnouvelles.fr |

| Synergistic Effects | Used in combination with fatty alcohols and propellants to create stable, quick-breaking foams. | google.com |

Interactions with Other Surfactants and Polymers

The performance of this compound in a formulation is often dictated by its interactions with other surfactants and polymers. These interactions can be synergistic, leading to enhanced stability and desirable rheological properties.

It is a common practice to use mixtures of surfactants to create more stable emulsions than those formulated with a single surfactant. basicmedicalkey.com This is often attributed to the formation of more rigid, complex films at the oil-water interface. basicmedicalkey.com this compound, being an anionic surfactant, can interact with non-ionic surfactants and polymers to improve emulsion stability. For example, it can be used as a co-emulsifier to stabilize challenging formulations, such as those with high oil loads or containing inorganic particles like titanium dioxide. cosmeticsandtoiletries.comdsm.com

The combination of this compound with fatty alcohols, such as cetearyl alcohol, is particularly noteworthy. This combination can form lamellar gel networks, which are highly ordered, creamy formulations that derive their properties from an extended and interconnected lamellar structure. researchgate.net These networks contribute significantly to the viscosity and stability of emulsions. researchgate.net

Furthermore, the interaction between polymers and surfactants like this compound can lead to the formation of polymer-surfactant complexes. The addition of a hydrophobically modified polymer to a surfactant solution can lead to the formation of micelles at a lower surfactant concentration. mdpi.com This association can increase the viscosity of the polymer solution. inkworldmagazine.com

| Interacting Component | Type of Interaction | Resulting Effect | Source(s) |

| Non-ionic Surfactants | Co-emulsification | Enhanced emulsion stability, especially in high-oil-load or high-pigment systems. | cosmeticsandtoiletries.comdsm.com |

| Fatty Alcohols (e.g., Cetearyl Alcohol) | Formation of lamellar gel networks | Increased viscosity and stability of the emulsion. | researchgate.netscirp.org |

| Polymers (hydrophobically modified) | Formation of polymer-surfactant complexes | Increased solution viscosity and formation of micelles at lower surfactant concentrations. | mdpi.cominkworldmagazine.com |

| Cationic Surfactants and Polymers | Synergistic effects | Improved foam stability and foamability. | mdpi.com |

Scale-Up and Manufacturing Considerations in Emulsion Systems

The transition from laboratory-scale batches to large-scale industrial production of emulsions containing this compound presents several challenges. researchgate.netnih.govresearchgate.net Process parameters that may not be significant on a small scale can become critical during scale-up. researchgate.netnih.gov

One of the primary considerations is the method of incorporating this compound into the emulsion. It can be dispersed in either the oil or water phase, and the choice can affect the final properties of the emulsion. dsm.com For instance, potassium cetyl phosphate is often dispersed in the water phase at elevated temperatures (80-85°C) or the oil phase (85-90°C). dsm.com The order of addition of ingredients and the control of temperature during the emulsification process are crucial.

The intensity of agitation and homogenization are also critical process variables. researchgate.netnih.gov Insufficient or excessive shear can lead to undesirable droplet sizes and affect the rheological profile of the final product. researchgate.netnih.gov Studies have shown that for systems with potassium cetyl phosphate, the scale-up process can provoke more significant alterations in the rheological profile and droplet size compared to non-ionic systems. researchgate.netnih.gov In some cases, an increase in the concentration of potassium cetyl phosphate has been observed to lead to an increase in droplet size, suggesting potential stability issues at higher concentrations. researchgate.netnih.gov

Phase inversion, characterized by a sudden drop in viscosity, can sometimes occur during the processing of high oil content products emulsified with systems containing this compound derivatives. google.com While this may not always result in an unstable final product, it is often a concern for manufacturers. google.com

To address some of these challenges, low-energy emulsification processes, such as cold processing, are being explored as a sustainable alternative. researchgate.net These methods can reduce energy consumption and the carbon footprint of manufacturing. researchgate.net

| Parameter | Consideration | Impact on Scale-Up | Source(s) |

| Method of Incorporation | Dispersing this compound in the oil vs. water phase. | Can affect emulsion properties and stability. | dsm.com |

| Process Variables | Intensity of agitation, homogenization, and temperature control. | Critical for achieving desired droplet size and rheology; anionic systems can be more sensitive. | researchgate.netnih.gov |

| Concentration | Higher concentrations may lead to increased droplet size and potential instability. | Requires careful optimization of the formulation. | researchgate.netnih.gov |

| Phase Inversion | Potential for a drop in viscosity during processing of high oil content formulations. | A concern for manufacturing consistency, though not always indicative of final product instability. | google.com |

| Energy Consumption | Traditional hot processing methods are energy-intensive. | Cold emulsification processes offer a more sustainable manufacturing alternative. | researchgate.net |

Analytical Methodologies for the Characterization of Cetearyl Phosphate and Its Formulations

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for the molecular-level analysis of cetearyl phosphate (B84403), providing insights into its functional groups and the specific arrangement of its atoms.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For cetearyl phosphate, FTIR is instrumental in confirming the presence of the characteristic phosphate ester structure. The analysis focuses on the phosphate region of the spectrum, typically between 1300 cm⁻¹ and 500 cm⁻¹. rsc.orgrsc.org

Key vibrational modes for alkyl phosphates like this compound include the P=O (phosphoryl) stretching, P-O-C (ester) stretching, and O-P-O bending vibrations. confex.com The precise frequency of these vibrations can be influenced by factors such as hydrogen bonding, which affects the phosphoryl stretching bands. rsc.orgrsc.org In research, FTIR has been used alongside other methods to confirm the structure of synthesized alkyl phosphate esters, such as hexadecyl phosphate. researcher.life It is also a component of multispectral techniques used to identify various alkyl phosphates in complex mixtures. nih.gov By comparing the spectrum of a sample to known standards, the identity and purity of this compound can be verified.

A summary of typical FTIR absorption bands relevant to this compound is provided below.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

| P=O Stretch | ~1250 - 1300 | Asymmetric stretching of the phosphoryl group. |

| P-O-C Stretch | ~920 - 1088 | Asymmetric stretching of the phosphate-ester linkage. confex.com |

| P-O Stretch | ~1010 - 1080 | Asymmetric stretching of the P-O bond. confex.com |

| O-P-O Bend | ~500 - 670 | Deformational bending vibrations of the phosphate head. confex.com |

| C-H Stretch | ~2850 - 2960 | Stretching of C-H bonds in the cetyl and stearyl alkyl chains. |

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for detailed structural elucidation and species identification. It provides precise information about the chemical environment of specific nuclei, such as ¹H (proton), ¹³C (carbon-13), and ³¹P (phosphorus-31).

¹H and ¹³C NMR are used to characterize the long alkyl (cetyl and stearyl) chains of the molecule. The signals in these spectra can confirm the length and branching of the hydrocarbon chains.

³¹P NMR is particularly valuable as it is highly specific to the phosphate group. The ³¹P nucleus has a natural abundance of 100% and a high gyromagnetic ratio, which provides excellent NMR sensitivity. mdpi.com This results in sharp signals over a wide chemical shift range, allowing for clear identification and quantification of different phosphorus-containing species. mdpi.com Spectra are typically recorded with proton decoupling to produce a single, sharp signal for each unique phosphorus nucleus. scribd.com The chemical shift is reported relative to an external standard, commonly 85% phosphoric acid. slideshare.nethuji.ac.il Quantitative ³¹P NMR (qNMR) can be used to determine the purity of this compound or its concentration in a formulation. mdpi.comox.ac.uk

Research has utilized both ¹H NMR and ³¹P NMR to confirm the structure of long-chain alkyl phosphates like hexadecyl phosphate. researcher.life The combination of these NMR techniques allows for a comprehensive identification of the entire this compound molecule.

| Nucleus | Part of Molecule | Typical Chemical Shift Range (ppm) | Information Provided |

| ¹H | Alkyl Chain (CH₃) | ~0.8 - 1.0 | Terminal methyl groups of cetyl/stearyl chains. |

| ¹H | Alkyl Chain (CH₂) | ~1.2 - 1.6 | Methylene groups forming the backbone of the alkyl chains. |

| ¹H | Alkyl Chain (α-CH₂) | ~3.8 - 4.2 | Methylene group directly attached to the phosphate oxygen. |

| ³¹P | Phosphate Group | ~ -2 to 2 | Chemical environment of the phosphorus atom, sensitive to esterification and ionization state. oup.com |

Microscopic and Particle Sizing Techniques

Microscopy and related particle sizing methods are critical for characterizing the supramolecular structures and dispersed systems that this compound creates in formulations, which directly impact properties like stability and texture.

This compound is known to form liquid crystalline phases, particularly lamellar structures, at the oil-water interface of an emulsion. mdpi.com These structures, also known as mesophases, are an intermediate state of matter between a solid and a liquid and are crucial for imparting long-term stability to emulsions. mdpi.comusu.edu

Polarized Light Microscopy (PLM) is the primary technique for visualizing these liquid crystalline structures. mdpi.comscirp.org Because these structures are anisotropic, they are birefringent, meaning they can split a beam of polarized light into two. When viewed between two polarizing filters (a polarizer and an analyzer) set at 90° to each other (cross-polarized), the birefringent liquid crystals appear as bright areas against a dark background. mdpi.com A characteristic pattern for lamellar liquid crystals in emulsions is the "Maltese cross," a cross-shaped extinction pattern. The presence of these structures, confirmed by PLM, is a key indicator of a stable, well-structured emulsion. scirp.orgresearchgate.netresearcher.life

The size of the oil droplets in an oil-in-water emulsion is a critical quality attribute that affects its stability, appearance, and feel. Both optical microscopy and laser diffraction are employed to determine the droplet size distribution.

Optical Microscopy provides a direct visual representation of the emulsion. researchgate.net When coupled with image analysis software, it can be used to measure the diameters of thousands of individual droplets to generate statistically relevant size distribution data. researchgate.netcomplexgenerics.org This method is valuable for identifying variations in droplet shape, the presence of aggregates, or changes in the microstructure over time. scirp.org

Laser Diffraction is a widely used technique that measures droplet size distribution by analyzing the pattern of light scattered from a laser beam passing through the emulsion. malvernpanalytical.combraveanalytics.eu Larger droplets scatter light at smaller angles, while smaller droplets scatter light at larger angles. malvernpanalytical.com The instrument uses the Mie or Fraunhofer theory of light scattering to calculate the particle size distribution from the angular scattering intensity data. malvernpanalytical.com This method is rapid, highly repeatable, and provides volume-weighted distribution data, often reported as:

d50 (Median): The droplet diameter at which 50% of the emulsion's volume is composed of smaller droplets.

d90: The droplet diameter at which 90% of the emulsion's volume is composed of smaller droplets.

Span: A measure of the broadness of the distribution, calculated as (d90 - d10) / d50.

Studies have used both optical microscopy and laser diffraction to characterize emulsions stabilized with potassium cetyl phosphate, obtaining average particle sizes and assessing the impact of formulation variables on the droplet distribution. complexgenerics.orgresearchgate.netscielo.br

| Parameter | RLD Cream | LM-CSA50 Cream | LM-CSA70 Cream |

| Droplet Diameter (d50, µm) | 3.20 | 4.60 | 4.53 |

| Span | 0.87 | 0.97 | 0.88 |

| Droplet Number | 3540 | 3257 | 3774 |

| Data adapted from a study on clindamycin (B1669177) phosphate vaginal creams, where droplet size was characterized using optical microscopy. RLD refers to the reference listed drug, while LM-CSA50 and LM-CSA70 are lab-made creams with different grades of cetostearyl alcohol. complexgenerics.org |

Electrokinetic Phenomena Analysis

Electrokinetic analysis, primarily through the measurement of zeta potential, is used to understand and predict the stability of emulsions stabilized by ionic surfactants like this compound. This compound is an anionic emulsifier, meaning its phosphate head group carries a negative charge when ionized in water.

When this compound adsorbs onto the surface of oil droplets, it imparts this negative charge to the droplet surface. This creates an electrical double layer in the surrounding aqueous phase. The zeta potential is the electric potential at the boundary of the layer of ions that moves with the droplet when it is subjected to an electric field. utwente.nlasm.org

The magnitude of the zeta potential is a key indicator of the stability of a colloidal dispersion. A sufficiently high negative zeta potential (e.g., more negative than -30 mV) indicates strong electrostatic repulsion forces between adjacent oil droplets. researchgate.net This repulsion prevents the droplets from aggregating and coalescing, thus enhancing the long-term stability of the emulsion. researchgate.netregulations.gov

The zeta potential of a this compound-stabilized emulsion is highly dependent on the pH and ionic strength of the formulation. semanticscholar.org The pH determines the degree of ionization of the phosphate head group. Studies on potassium cetyl phosphate (PCP) show it has two pKa values (pKa1 = 2.02, pKa2 = 7.49), with the monoanionic species (CP⁻) being dominant in the pH range of 2 to 7.5. mdpi.com As the pH increases into the alkaline range, the proportion of the dianionic species (CP²⁻) increases, which can further influence the surface charge. mdpi.com The presence of cetyl phosphate has been shown to cause a significant negative shift in the zeta potential of surfaces, confirming its role in creating electrostatic repulsion. mdpi.comresearchgate.net

Zeta Potential Measurements for Interfacial Charge Characterization

Zeta potential is a critical parameter for characterizing the stability of colloidal systems, such as the oil-in-water emulsions where this compound is commonly used as an emulsifier. colostate.edu It quantifies the magnitude of the electrostatic or charge repulsion or attraction between particles at the shear plane, providing a key indicator of emulsion stability. colostate.edu In formulations containing this compound, the phosphate head group imparts a negative charge on the surface of emulsified oil droplets. mdpi.com

Generally, particles in a suspension with a zeta potential more negative than -30 mV or more positive than +30 mV are considered to have sufficient repulsive force to be stable. colostate.edu Studies on the adsorption of anionic surfactants like cetyl phosphate onto surfaces demonstrate a significant negative shift in zeta potential, confirming the role of the phosphate group in establishing a stabilizing interfacial charge. mdpi.com This effect is particularly pronounced in the typical pH range of cosmetic and pharmaceutical formulations. mdpi.com

Table 1: Illustrative Zeta Potential of Particles with Adsorbed Cetyl Phosphate at Varying pH This table is based on data from a study on magnesite particles to illustrate the typical effect of pH on the zeta potential of a surface with adsorbed cetyl phosphate.

| pH | Zeta Potential (mV) without Cetyl Phosphate | Zeta Potential (mV) with 60 mg/L Cetyl Phosphate |

|---|---|---|

| 5 | +15 | -25 |

| 7 | +2 | -40 |

| 9 | -18 | -55 |

| 11 | -30 | -60 |

Data adapted from a study on the effect of cetyl phosphate (PCP) on the zeta potential of magnesite. mdpi.com

Chromatographic and Elemental Analysis

To ensure the quality, purity, and stability of this compound, rigorous analytical techniques such as chromatography and elemental analysis are employed. These methods verify the chemical identity and structural integrity of the compound.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool used to separate, identify, and quantify components in a mixture, making it indispensable for assessing the purity and stability of pharmaceutical and cosmetic ingredients. openaccessjournals.comadvancechemjournal.com Stability-indicating HPLC methods are specifically developed to distinguish the intact active compound from its potential degradation products, which may arise from stress conditions like hydrolysis or oxidation. openaccessjournals.com

The analysis of long-chain alkyl phosphates like this compound can be challenging due to their potential for low UV absorbance. However, derivatization techniques can be employed to enhance detection. psu.edunih.gov More commonly, advanced detection methods are used. A typical analytical approach would utilize a reversed-phase HPLC system with a C8 or C18 column. openaccessjournals.com The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer solution. ijpsjournal.com

For detection, while a Diode Array Detector (DAD) can be used to assess peak purity, ijpsjournal.com an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is often more suitable for compounds lacking a strong chromophore. Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) offers high selectivity and sensitivity for the analysis of alkyl phosphates. nih.gov Method validation is performed to ensure the analytical procedure is accurate, precise, and linear over a specified concentration range. nih.gov

Table 2: Example Parameters for a Stability-Indicating HPLC Method for Alkyl Phosphates

| Parameter | Description/Example Value | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 mm × 150 mm, 5 µm) | ijpsjournal.com |

| Mobile Phase | Gradient elution with Acetonitrile and aqueous buffer (e.g., ammonium (B1175870) acetate) | nih.gov |

| Detector | Tandem Mass Spectrometry (MS/MS) for high sensitivity and specificity | nih.gov |

| Linearity (Correlation Coefficient) | > 0.997 | nih.gov |

| Accuracy (Recovery) | 78-119% | nih.gov |

| Precision (Coefficient of Variation) | < 12% | nih.gov |

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, sulfur, and other elements within a sample. This method is crucial for verifying the empirical formula and confirming the stoichiometric composition of newly synthesized or commercial batches of chemical compounds like this compound. researchgate.net

The analysis typically involves the complete combustion of a small, precisely weighed amount of the sample in an oxygen-rich environment. The resulting combustion gases (e.g., CO₂, H₂O) are measured by detectors in an elemental analyzer to quantify the carbon and hydrogen content. scielo.br The amount of phosphorus can be determined using methods such as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) after the sample undergoes acid digestion. frontiersin.org The oxygen percentage is commonly calculated by subtracting the sum of the percentages of all other measured elements from 100%. scielo.br The experimental results are then compared against the theoretical percentages calculated from the compound's molecular formula. A close correlation between experimental and theoretical values confirms the compound's elemental composition and purity. sigmaaldrich.com

Table 3: Theoretical vs. Illustrative Experimental Elemental Composition of Alkyl Phosphates

| Element | Theoretical % (Cetyl Phosphate - C₁₆H₃₅O₄P) | Theoretical % (Stearyl Phosphate - C₁₈H₃₉O₄P) | Illustrative Experimental % |

|---|---|---|---|

| Carbon (C) | 59.59% | 61.67% | 59.55% |

| Hydrogen (H) | 10.96% | 11.24% | 11.01% |

| Phosphorus (P) | 9.60% | 8.83% | 9.58% |

| Oxygen (O) | 19.85% | 18.26% | 19.86% |

Environmental Fate and Sustainability Aspects of Cetearyl Phosphate

Biodegradation Pathways and Environmental Persistence

The environmental persistence of a chemical compound is determined by its resistance to degradation processes. For many organic compounds used in personal care products, biodegradation by microorganisms is the primary pathway for removal from the environment.

Biodegradation of Alkyl Phosphates: Cetearyl phosphate (B84403) belongs to the broader class of alkyl phosphates. wikipedia.org Research on analogous triaryl/alkyl phosphate esters indicates that these compounds are susceptible to biodegradation in environmental compartments like sediment and water. tandfonline.comresearchgate.net The degradation process for these phosphate esters typically involves two main stages:

Primary Biodegradation: The initial alteration of the parent molecule. For alkyl phosphates, this often occurs via hydrolysis of the ester bond, cleaving the molecule into an alcohol (in this case, cetearyl alcohol) and inorganic phosphate. nih.gov

Ultimate Biodegradation: The complete breakdown of the molecule by microorganisms into carbon dioxide, water, and mineral salts. tandfonline.com

Studies on various triaryl/alkyl phosphate esters in sediment have shown that degradation rates are influenced by environmental conditions such as temperature and redox potential. tandfonline.com For instance, the half-lives of compounds like 2-ethylhexyl-diphenyl phosphate (EHDP) and triphenyl phosphate (TPP) in sediment ranged from a few days to several weeks. tandfonline.com The degradation pathways for these related compounds often involve hydrolysis and hydroxylation, mediated by microbial enzymes like phosphatases and cytochrome P450 monooxygenases. nih.gov While specific data on cetearyl phosphate is limited, its structure as an alkyl phosphate suggests it would undergo similar hydrolytic cleavage, breaking down into cetearyl alcohol and phosphate, both of which can be further processed by microorganisms. Natural emulsifiers derived from renewable resources are often biodegradable, breaking down into simpler, environmentally benign substances, which reduces the accumulation of persistent pollutants. cosphatec.commonoskincare.com

Table 1: Environmental Fate of Analogue Phosphate Esters

| Compound | Environment | Half-Life | Degradation Products |

|---|---|---|---|

| Triphenyl phosphate (TPP) | Pond Sediment (25°C) | 2.8 days tandfonline.com | Diphenyl phosphate, Phenyl phosphate researchgate.net |

| 2-ethylhexyl-diphenyl phosphate (EHDP) | Pond Sediment (25°C) | 5.3 days tandfonline.com | Polar products, CO2 tandfonline.com |

Sourcing and Biorenewable Origin Considerations

The sustainability of a cosmetic ingredient is intrinsically linked to the origin of its raw materials. This compound is derived from cetearyl alcohol and phosphoric acid. Cetearyl alcohol is a mixture of fatty alcohols, primarily cetyl alcohol and stearyl alcohol.

These fatty alcohols are commonly derived from the fats and oils of vegetable sources, most notably palm oil (from the fruit of the Elaeis guineensis palm) and coconut oil. databridgemarketresearch.comgoogle.com The process involves the hydrolysis of triglycerides from the oil to yield fatty acids and glycerol, followed by the hydrogenation of the fatty acids to produce fatty alcohols.

Biorenewable Feedstocks: The use of plant-based sources like palm and coconut oil positions this compound as a bio-based ingredient, derived from renewable feedstocks. renewable-carbon.eu This offers a more sustainable alternative to petroleum-derived ingredients, reducing dependence on fossil fuels and lowering the carbon footprint of the final product. cosphatec.comnih.gov The demand for natural and sustainable cosmetics has driven the industry to increasingly utilize emulsifiers from these renewable plant sources. cosphatec.comdatabridgemarketresearch.com

Sustainability Concerns with Palm Oil: While palm oil is a highly efficient and versatile feedstock, its production is associated with significant environmental and social challenges, including deforestation, loss of biodiversity, and habitat destruction for endangered species. obvs-skincare.com In response, initiatives like the Roundtable on Sustainable Palm Oil (RSPO) have been established to promote the use of certified sustainable palm oil. cosmeticsbusiness.com Cosmetic manufacturers are increasingly seeking RSPO-certified ingredients to ensure their products align with consumer demand for ethically and sustainably sourced materials. cosmeticsbusiness.com Therefore, the sustainability of this compound is heavily dependent on the sourcing practices for its precursor, cetearyl alcohol.

Table 2: Common Cosmetic Ingredients Derived from Palm/Coconut Oil

| Ingredient Type | Examples | Common Function |

|---|---|---|

| Fatty Alcohols | Cetyl Alcohol, Stearyl Alcohol, Cetearyl Alcohol | Emollients, Thickeners, Emulsifiers monoskincare.com |

| Fatty Acids | Palmitic Acid, Stearic Acid, Lauric Acid obvs-skincare.com | Cleansing agents, Emulsifiers |

| Glycerides | Glyceryl Stearate monoskincare.com | Emulsifiers, Emollients |

Alignment with Green Chemistry Principles in Chemical Manufacturing

Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comcas.org The manufacturing of this compound can be evaluated against these principles to assess its environmental footprint.

The synthesis of this compound is an esterification reaction between cetearyl alcohol and a phosphorylating agent, such as phosphoric acid or phosphorus pentoxide. The alignment of this process with green chemistry principles includes: